Stereospecific Potency: Levcromakalim (3S,4R) Exhibits 150- to 191-Fold Greater Relaxant Activity Than the (+)-Enantiomer
The vasorelaxant activity of cromakalim is highly stereospecific. In rabbit aortic rings, the active (-)-(3S,4R) enantiomer (levcromakalim) exhibited an EC50 of 0.18 µM against depolarization-induced contractions, demonstrating a 150-fold higher relaxing potency than the (+)-enantiomer [1]. Under conditions of agonist-induced Ca2+ entry via receptor-operated channels, the potency difference increased to 191-fold (EC50 0.68 µM for (-)-cromakalim) [1]. Furthermore, the (R,R) enantiomer of cis-cromakalim is 50 times weaker than levcromakalim but 3 times more potent than the (+)-(3R,4S) enantiomer [2]. This profound stereochemical dependence necessitates precise enantiomeric specification in experimental design and procurement.
| Evidence Dimension | Relaxant potency (EC50) in rabbit aortic rings under depolarization-induced Ca2+ entry |
|---|---|
| Target Compound Data | (-)-Cromakalim EC50 = 0.18 µM |
| Comparator Or Baseline | (+)-Cromakalim EC50 = 27 µM (calculated from 150-fold difference) |
| Quantified Difference | 150-fold higher potency for (-)-cromakalim |
| Conditions | Rabbit aortic rings contracted by 27 mM extracellular K+ |
Why This Matters
This quantifies the essential requirement for using the active enantiomer (levcromakalim) or accounting for racemic mixture composition in experiments; procurement of the wrong enantiomer or undefined racemate can lead to 150-fold errors in potency estimation.
- [1] Kühberger E, Kukovetz WR, Groschner K. Cromakalim inhibits multiple mechanisms of smooth muscle activation with similar stereoselectivity. J Cardiovasc Pharmacol. 1993;21(6):947-954. View Source
- [2] Quast U, Bray KM, Baumlin Y, et al. The individual enantiomers of cis-cromakalim possess K+ channel opening activity. Eur J Pharmacol. 1993;231(2):279-284. View Source
